
2-(3,3-Dimethylbutyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylbutyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H22O It is a cyclopentane derivative with a hydroxyl group attached to the first carbon of the cyclopentane ring and a 3,3-dimethylbutyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3,3-dimethylbutylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds through a Grignard reaction mechanism, where the nucleophilic addition of the Grignard reagent to the carbonyl group of cyclopentanone forms the desired alcohol. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethylbutyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(3,3-Dimethylbutyl)cyclopentanone or 2-(3,3-Dimethylbutyl)cyclopentanoic acid.
Reduction: Formation of 2-(3,3-Dimethylbutyl)cyclopentane.
Substitution: Formation of 2-(3,3-Dimethylbutyl)cyclopentyl halides or amines.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylbutyl)cyclopentan-1-ol has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved in its action are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dimethylphenyl)cyclopentan-1-ol
- 1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol
Uniqueness
2-(3,3-Dimethylbutyl)cyclopentan-1-ol is unique due to its specific structural features, such as the presence of a 3,3-dimethylbutyl group and a hydroxyl group on the cyclopentane ring. These structural attributes confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H22O |
|---|---|
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2-(3,3-dimethylbutyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)8-7-9-5-4-6-10(9)12/h9-10,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
FVVQVLVEWPKTTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
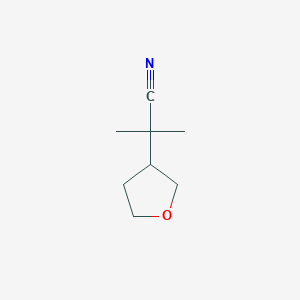
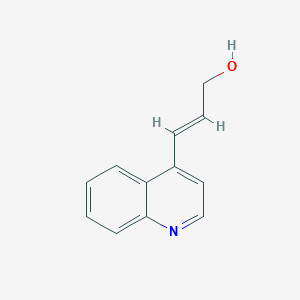
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)

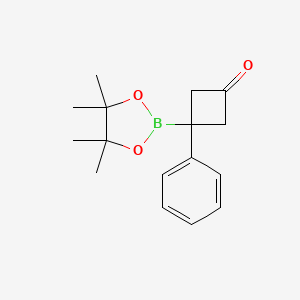
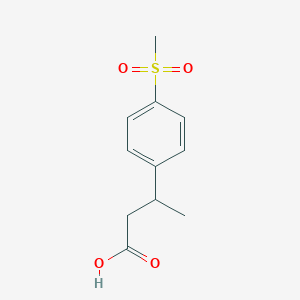
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
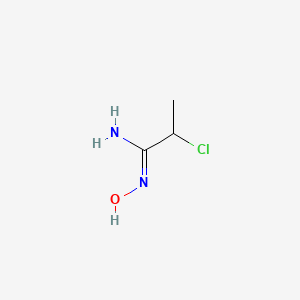

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)


